Nevadensin

Vue d'ensemble

Description

Nevadensin is a natural flavonoid predominantly found in fewflower lysionotus herbs. It possesses a variety of pharmacological properties, including antibacterial, anti-inflammatory, antihypertensive, and free radical scavenging activities . This compound has been studied for its potential therapeutic applications, particularly in inhibiting the pathogenicity of Staphylococcus aureus by reducing α-toxin expression .

Applications De Recherche Scientifique

Anticancer Properties

Lysionotin exhibits significant anticancer effects, particularly in colorectal cancer (CRC). A study demonstrated that lysionotin treatment inhibited cell proliferation, migration, and invasion in CRC cell lines (HCT116 and SW480). The mechanism involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Lysionotin was shown to promote the degradation of nuclear factor erythroid 2–related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress. This modulation of Nrf2 signaling suggests a novel therapeutic approach for CRC management .

Table 1: Summary of Anticancer Effects

Analgesic Effects

Research has also explored the antinociceptive properties of lysionotin. In animal models, lysionotin demonstrated significant pain relief through both central and peripheral mechanisms. The compound was effective in reducing nociceptive behaviors induced by acetic acid and thermal stimuli. Notably, naloxone, an opioid antagonist, reversed lysionotin's analgesic effects, indicating involvement of opioid receptors. Additionally, lysionotin inhibited neurogenic pain responses mediated by glutamate and capsaicin .

Table 2: Antinociceptive Activity Overview

| Study Reference | Model Used | Dose Range (μg/kg) | Key Results |

|---|---|---|---|

| Mice (various tests) | 50 - 200 | Significant dose-dependent inhibition of pain | |

| Mice (nociception) | 200 | Increased latency in hot plate test |

Antimicrobial Activity

Lysionotin has shown promising results against Staphylococcus aureus, a common pathogen associated with various infections. Studies indicate that lysionotin can inhibit the expression of α-toxin, a critical virulence factor in S. aureus pathogenicity. This inhibition was confirmed through real-time PCR analysis, demonstrating reduced transcription levels of the hla gene encoding α-toxin. In vivo studies further supported these findings by showing protection against pneumonia caused by S. aureus in mouse models .

Table 3: Antimicrobial Efficacy Summary

Pharmacokinetics and Drug Interaction

The interaction between lysionotin and cytochrome P450 enzymes has been investigated to understand its pharmacokinetic profile. A study assessed the effects of lysionotin on eight human liver cytochrome P450 isoforms using human liver microsomes. The results indicated that lysionotin could influence the metabolism of various drugs by inhibiting specific CYP enzymes, which is crucial for determining drug interactions in clinical settings .

Table 4: Cytochrome P450 Interaction Data

Mécanisme D'action

Nevadensin, also known as Lysionotin, is a naturally occurring bioflavonoid with a wide range of pharmacological effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

This compound affects multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . This pathway plays a crucial role in organ size control and tumor suppression. This compound activates the MST1/2- LATS1/2 kinase in the Hippo pathway, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP .

Pharmacokinetics

It is known that this compound is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

This compound has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . It also increases the sensitivity of HCC cells to the drug sorafenib by down-regulating YAP and its downstream targets .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant from which this compound is extracted, Lysionotus pauciflorus Maxim, is adapted to survive in drought and high salty areas . This could potentially influence the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

Nevadensin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to regulate multiple functional signaling pathways associated with cancer, including the Hippo signaling pathway . The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly inhibit the growth of hepatocellular carcinoma (HCC) cells by inducing cell cycle arrest and apoptosis . This compound also regulates gene expression and influences cellular metabolism through its interaction with the Hippo signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It notably induces the activation of the MST1/2- LATS1/2 kinase in HCC cells, leading to the phosphorylation and subsequent degradation of the primary effector molecule YAP . This indicates that this compound might exert its anti-HCC activity through the Hippo-ON mechanism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It notably regulates the Hippo signaling pathway, a crucial pathway associated with cancer

Méthodes De Préparation

Nevadensin can be extracted from natural sources such as fewflower lysionotus herbs The extraction process typically involves solvent extraction followed by purification steps like chromatography

Analyse Des Réactions Chimiques

Nevadensin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert lysionotin into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Nevadensin can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific molecular targets and pathways. For example:

Quercetin: Known for its strong antioxidant properties and ability to modulate various signaling pathways.

Kaempferol: Exhibits anti-cancer properties by inducing apoptosis in cancer cells.

Luteolin: Known for its anti-inflammatory and neuroprotective effects.

This compound’s unique ability to inhibit α-toxin expression and 5-lipoxygenase activity sets it apart from these similar compounds, highlighting its potential in treating specific infections and cancers .

Activité Biologique

Lysionotin, a flavonoid derived from plants in the Gesneriaceae family, has garnered attention for its diverse biological activities, particularly in cancer treatment and pain management. This article reviews the existing research on the biological activity of lysionotin, focusing on its mechanisms of action, therapeutic applications, and potential as an anti-cancer agent.

Induction of Ferroptosis

Lysionotin has been shown to induce ferroptosis , a form of regulated cell death characterized by the accumulation of lipid peroxides. In studies involving colorectal cancer (CRC) cell lines HCT116 and SW480, lysionotin treatment led to significant inhibition of cell proliferation, migration, and invasion. The compound increased reactive oxygen species (ROS) levels and decreased the stability of the Nrf2 protein, which is crucial in cellular responses to oxidative stress. The degradation of Nrf2 was identified as a key mechanism through which lysionotin exerts its anti-tumor effects .

| Cell Line | Effect on Proliferation | Mechanism |

|---|---|---|

| HCT116 | Significant inhibition | Ferroptosis induction |

| SW480 | Significant inhibition | ROS accumulation |

Antinociceptive Effects

Research has also highlighted lysionotin's antinociceptive properties . In various pain models using mice, lysionotin demonstrated significant dose-dependent reductions in nociceptive behavior. It was effective in tests such as the acetic acid-induced writhing test and the hot plate test, indicating both central and peripheral analgesic effects. The compound appears to modulate vanilloid receptors and opioid receptors while also affecting glutamatergic signaling pathways .

| Test Type | Dosage (μg/kg) | Inhibition (%) |

|---|---|---|

| Acetic acid writhing | 200 | 60 |

| Hot plate | 200 | 76.4 |

| Formalin-induced paw licking | 200 | Significant |

Antimicrobial Activity

Lysionotin exhibits antimicrobial properties against Staphylococcus aureus , a common pathogen responsible for various infections. Studies indicate that lysionotin can inhibit the hemolytic activity of S. aureus by reducing α-toxin production. This suggests potential applications in treating infections caused by antibiotic-resistant strains .

Anti-Cancer Properties

Lysionotin's anti-cancer activities extend beyond CRC. It has been documented to induce apoptosis in hepatocellular carcinoma cells (HepG2 and SMMC-7721) through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress . Additionally, it has been identified as a novel inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes linked to cancer progression .

Case Studies and Research Findings

- Colorectal Cancer Treatment : A study demonstrated that lysionotin effectively suppressed tumor growth in mouse models without causing significant adverse effects on major organs. This positions lysionotin as a promising candidate for CRC therapy, particularly through its ferroptosis-inducing capabilities .

- Pain Management : In a controlled study assessing antinociceptive effects, lysionotin significantly reduced pain responses in multiple models, suggesting its potential as an alternative analgesic agent .

- Antimicrobial Efficacy : Research findings indicated that lysionotin could be effective against biofilm-forming bacteria like S. aureus, which poses challenges in clinical settings due to antibiotic resistance .

Propriétés

IUPAC Name |

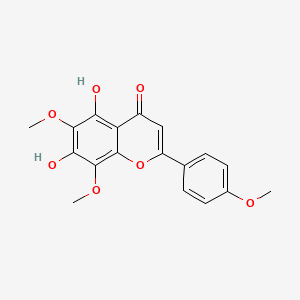

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.